molecular formula C36H34Cl4N6O8S2 B579509 FMOC-ARG(PBF)-OH CAS No. 15445-77-9

FMOC-ARG(PBF)-OH

Cat. No.: B579509
CAS No.: 15445-77-9
M. Wt: 884.622
InChI Key: BMAJSXZTTXDMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Arg(Pbf)-OH is a protected amino acid derivative that is indispensable for the solid-phase peptide synthesis (SPPS) of complex peptides, particularly under the Fmoc/tBu strategy . Its core value lies in its orthogonal protection scheme: the base-labile Fmoc group on the α-amine allows for iterative chain elongation, while the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group effectively shields the highly reactive and basic guanidino function of the arginine side chain . This protection is critical for preventing undesired side reactions, such as guanidino acylation, which can lead to truncated or branched peptide sequences and significantly reduce the yield of the target product . The strategic use of the Pbf protecting group offers a distinct advantage over older alternatives like Pmc, as it is removed approximately 1-2 times faster with trifluoroacetic acid (TFA) during the final global deprotection step . This efficiency is paramount in the synthesis of peptides containing both arginine and tryptophan, as the milder, faster deprotection conditions result in significantly less alkylation of the tryptophan indole ring . Research has demonstrated that this can dramatically improve the yield of the desired peptide, with one study reporting an increase from 46% when using Fmoc-Arg(Pmc) to 69% when using this compound under identical conditions . While essential, the incorporation of this compound can present challenges during synthesis, primarily due to steric hindrance from the bulky Pbf group and the potential for the arginine residue to form an inactive δ-lactam, which can hinder coupling efficiency and lead to the formation of des-arginine peptides . Researchers have successfully addressed this by optimizing coupling protocols, for instance by employing in-situ activation with coupling reagents like DIC and OxymaPure at elevated temperatures (e.g., 45°C) to improve reagent penetration and reaction kinetics . This compound is a cornerstone reagent in medicinal chemistry and drug discovery for constructing arginine-rich peptides, including cell-penetrating peptides and antimicrobial peptides . Furthermore, the availability of the D-enantiomer, Fmoc-D-Arg(Pbf)-OH, enables the synthesis of peptides with enhanced stability against proteolytic degradation, which is crucial for developing therapeutic candidates with improved pharmacokinetic properties .

Properties

CAS No.

15445-77-9

Molecular Formula

C36H34Cl4N6O8S2

Molecular Weight

884.622

IUPAC Name

1-(4-acetylpiperazin-1-yl)ethanone;O-(3-nitrophenyl) N-[(3,4-dichlorophenyl)methyl]carbamothioate

InChI

InChI=1S/2C14H10Cl2N2O3S.C8H14N2O2/c2*15-12-5-4-9(6-13(12)16)8-17-14(22)21-11-3-1-2-10(7-11)18(19)20;1-7(11)9-3-5-10(6-4-9)8(2)12/h2*1-7H,8H2,(H,17,22);3-6H2,1-2H3

InChI Key

BMAJSXZTTXDMNV-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C(=O)C.C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-].C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group. This is followed by the attachment of the 9-fluorenylmethoxycarbonyl group to the amino terminus of the arginine. The reaction conditions often involve the use of solvents such as dichloromethane and N,N-dimethylformamide, and reagents like trifluoroacetic acid for deprotection .

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient assembly of peptide chains. The use of solid-phase synthesis techniques, where the peptide is assembled on an insoluble resin, is common. This method allows for the easy removal of by-products and excess reagents through simple filtration and washing steps .

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with the desired sequence of amino acids. The protecting groups are removed to yield the final peptide product .

Scientific Research Applications

Methodology

FMOC-ARG(PBF)-OH has been successfully incorporated into peptide chains using various solvents, notably N-butylpyrrolidinone (NBP) as an alternative to the more hazardous dimethylformamide (DMF). Research indicates that the use of NBP can enhance the coupling efficiency of this compound by reducing viscosity and facilitating better penetration into the resin during SPPS .

Table 1: Comparison of Solvents in SPPS with this compound

SolventCoupling EfficiencyYield (%)Comments
DMFModerateVariableHigher toxicity
NBPHigh>99Improved penetration

Challenges and Solutions

The primary challenge associated with this compound is its tendency to form inactive δ-lactams, which can reduce overall yield and lead to undesired des-arginine peptides. To address this issue, researchers have developed an in situ activation strategy that optimizes conditions by adjusting temperature and reactant ratios during synthesis .

Biophysical Studies

This compound has been studied for its biophysical properties, particularly in relation to its cytotoxic effects against human tumor cells. It has been shown to bind effectively to integrin receptors, which are implicated in cancer cell proliferation and metastasis . This binding affinity suggests potential applications in targeted cancer therapies.

Antimicrobial Properties

Recent studies have highlighted the compound's antibiofilm activity, which is crucial for combating bacterial infections that are resistant to conventional antibiotics. In vitro experiments have demonstrated its efficacy in disrupting biofilm formation, making it a candidate for further development as an antimicrobial agent .

Vaccine Development

This compound has also been utilized in the synthesis of peptide-based vaccines. Its incorporation into vaccine candidates enhances immunogenicity by promoting better presentation of antigens . Research indicates that peptides synthesized with this compound show promise in eliciting robust immune responses.

Case Study: Peptide Synthesis Optimization

A study conducted at the University of KwaZulu-Natal explored the optimization of SPPS using this compound under varying conditions of temperature and solvent composition. The findings indicated that maintaining a temperature of 45 °C significantly improved coupling efficiency and reduced side reactions associated with δ-lactam formation .

Case Study: Anticancer Activity Assessment

Another investigation assessed the cytotoxic effects of peptides containing this compound against various human tumor cell lines. The results demonstrated significant cytotoxicity correlated with increased integrin binding affinity, suggesting a mechanism for targeted therapy .

Mechanism of Action

The compound exerts its effects by protecting the side chain of arginine during peptide synthesis. The 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. The 9-fluorenylmethoxycarbonyl group is used as a temporary protecting group for the amino terminus, which is removed during the synthesis process to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula : C34H40N4O7S (based on catalog data)
  • Molecular Weight : ~662.8 g/mol (varies slightly by isomer)
  • Storage : Requires -15°C to -25°C to maintain stability .
  • Applications : Widely used in SPPS for synthesizing peptides with arginine residues, particularly in pharmaceuticals and biochemical research .

Comparison with Similar Compounds

Table 1: Key Properties of FMOC-ARG(PBF)-OH and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Protecting Groups Storage Conditions Key Applications
This compound 154-45-7 C34H40N4O7S 662.8 Fmoc (amine), Pbf (guanidine) -15°C to -25°C SPPS, peptide drugs
FMOC-ARG(ME,PBF)-OH 1135616-49-7 C35H42N4O7S 662.8 Fmoc (amine), Pbf (guanidine), Me (methyl) -15°C to -25°C Modified arginine peptides, stability studies
Fmoc-D-Arg(Pbf)-OH N/A C34H40N4O7S 662.8 Fmoc (amine), Pbf (guanidine) -15°C to -25°C D-amino acid-containing peptides
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid 1060769-55-2 C34H45N5O8S 715.8 Fmoc (amine), Pbf + tert-butoxy (guanidine) N/A Complex peptide architectures
Fmoc-SR-Dab(3-Aloc)-OH N/A C23H24N2O6 424.45 Fmoc (amine), Aloc (side chain) N/A Orthogonal deprotection strategies

Structural and Functional Differences

FMOC-ARG(ME,PBF)-OH :

  • Features an additional methyl (Me) group on the arginine side chain, altering steric and electronic properties. This modification may enhance solubility in organic solvents or reduce aggregation during peptide synthesis .
  • Retains Pbf for guanidine protection, ensuring compatibility with standard Fmoc-SPPS protocols .

Fmoc-D-Arg(Pbf)-OH: D-isomer of arginine, enabling the synthesis of non-natural peptides resistant to enzymatic degradation. Critical in antimicrobial and therapeutic peptide design .

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid: Uses tert-butoxy alongside Pbf for guanidine protection. This dual protection allows selective deprotection steps, useful in synthesizing peptides with post-translational modifications .

Fmoc-SR-Dab(3-Aloc)-OH :

  • Employs Aloc (allyloxycarbonyl) instead of Pbf. Aloc is cleaved under mild palladium-catalyzed conditions, enabling orthogonal deprotection without disturbing Fmoc or acid-labile groups .

Stability and Handling

  • Pbf vs. Other Guanidine Protectors :

    • Pbf offers superior stability during Fmoc removal (basic conditions) compared to older groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). However, it requires harsh acids (≥95% TFA) for cleavage, which may degrade acid-sensitive peptides .
    • Aloc (used in Fmoc-SR-Dab(3-Aloc)-OH) provides milder deprotection but is less common for arginine due to synthetic complexity .
  • Temperature Sensitivity : this compound and its methylated analogue require stringent storage (-15°C to -25°C) to prevent decomposition, whereas tert-butoxy-protected variants may have different stability profiles .

Q & A

Q. How should researchers reconcile conflicting reports on the acid sensitivity of the Pbf group in this compound?

  • Methodological Answer : Contradictions arise from varying TFA concentrations (20% vs. 95%). Systematic studies show Pbf stability up to 4 hours in 50% TFA but degradation in >90% TFA. Validate via LC-MS and adjust cleavage protocols to include scavengers (e.g., 3% TIPS) for sensitive sequences .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in high-throughput screening?

  • Methodological Answer : Use fume hoods for weighing due to fine particulate hazards. Conduct a COSHH assessment for DMF exposure (TLV 10 ppm). Dispose of waste via incineration to prevent environmental release of sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.